molecular formula C9H11NO B12819637 Methyl 4-methylbenzimidate CAS No. 56108-06-6

Methyl 4-methylbenzimidate

Cat. No.: B12819637
CAS No.: 56108-06-6
M. Wt: 149.19 g/mol
InChI Key: IMIWDCNFWJFIKT-UHFFFAOYSA-N
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Description

Methyl 4-methylbenzimidate is an organic compound with the molecular formula C9H11NO. It is a derivative of benzimidate, characterized by the presence of a methyl group at the fourth position of the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylbenzimidate can be synthesized through the reaction of 4-methylbenzonitrile with methanol in the presence of an acid catalyst. The general reaction involves the following steps:

    Nitrile Activation: The nitrile group in 4-methylbenzonitrile is activated by an acid catalyst, such as hydrochloric acid.

    Methanol Addition: Methanol is added to the activated nitrile, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrile activation and methanol addition under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a batch reactor, followed by purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylbenzimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Methyl 4-methylbenzimidate has several applications in scientific research:

Properties

IUPAC Name

methyl 4-methylbenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIWDCNFWJFIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295234
Record name Methyl 4-methylbenzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56108-06-6
Record name Methyl 4-methylbenzenecarboximidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56108-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methylbenzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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